molecular formula C16H15N3O7S B3506237 N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide

N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide

Cat. No.: B3506237
M. Wt: 393.4 g/mol
InChI Key: SJVBLOURNRBBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide, also known as BMDP, is a novel psychoactive substance that has gained popularity in recent years. This compound belongs to the class of cathinones and is structurally similar to other synthetic drugs such as MDMA and Mephedrone. BMDP has been found to exhibit potent psychostimulant effects, making it a subject of interest in the field of scientific research.

Mechanism of Action

N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide acts as a potent reuptake inhibitor of dopamine, serotonin, and norepinephrine. This mechanism of action leads to increased levels of these neurotransmitters in the brain, resulting in its psychostimulant effects. This compound has also been found to act as an agonist at the serotonin 5-HT~2A~ receptor, which may contribute to its hallucinogenic effects.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been found to induce hyperactivity, euphoria, and hallucinations in animal models.

Advantages and Limitations for Lab Experiments

N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide has several advantages as a research tool, including its potent psychostimulant effects and its ability to act on multiple neurotransmitter systems. However, its potential for abuse and toxicity limits its use in laboratory experiments.

Future Directions

Future research on N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide should focus on its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety. Further studies should also investigate the long-term effects of this compound use, including its potential for addiction and neurotoxicity. Additionally, the development of safer and more effective analogs of this compound may provide new insights into the mechanisms of action of this compound.

Scientific Research Applications

N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide has been the subject of several scientific studies, particularly in the field of neuroscience. Researchers have investigated the effects of this compound on various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This compound has been found to increase the release of these neurotransmitters, leading to its psychoactive effects.

Properties

IUPAC Name

2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O7S/c1-27(23,24)18(12-5-6-14-15(8-12)26-10-25-14)9-16(20)17-11-3-2-4-13(7-11)19(21)22/h2-8H,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVBLOURNRBBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.